molecular formula C20H30N2O5S B574225 Metolachlor mercapturate CAS No. 159956-64-6

Metolachlor mercapturate

Cat. No.: B574225
CAS No.: 159956-64-6
M. Wt: 410.529
InChI Key: HEFXMEPCHCUHDE-JRZJBTRGSA-N
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Description

Metolachlor mercapturate is a metabolite of metolachlor, a widely used preemergence herbicide. Metolachlor is commonly applied to control annual grasses and small-seeded broadleaf weeds in crops such as soybeans, corn, and other agricultural products. This compound is formed in the body as a result of the biotransformation of metolachlor, making it a significant marker for exposure to this herbicide .

Mechanism of Action

Target of Action

Metolachlor mercapturate, a metabolite of the herbicide Metolachlor, primarily targets the formation of very long chain fatty acids in plants . This action inhibits seedling shoot growth, which is crucial for the survival and development of weeds .

Mode of Action

This compound interacts with its targets by inhibiting the formation of very long chain fatty acids . This inhibition disrupts the normal growth processes of the plant, particularly the growth of seedling shoots . The compound also acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of very long chain fatty acids and the gibberellin pathway . The inhibition of these pathways disrupts normal plant growth and development, leading to the death of the plant . In addition, this compound is metabolized in the human body, leading to the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed and extensively distributed in the body . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . The major route of excretion is urinary .

Result of Action

The result of this compound’s action is the inhibition of plant growth, particularly the growth of seedling shoots . This leads to the death of the plant, thereby controlling the spread of weeds . In humans, the metabolism of this compound leads to the formation of various metabolites, which are excreted in the urine .

Action Environment

The action of this compound is influenced by various environmental factors. Its effectiveness can be affected by the type of soil, the presence of other chemicals, and the specific characteristics of the target plants . Additionally, the metabolism and excretion of this compound in humans can be influenced by factors such as the individual’s health status and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

Metolachlor, the parent compound of metolachlor mercapturate, belongs to the chloroacetamide chemical family and inhibits seedling shoot growth by blocking the formation of very long chain fatty acids . The enzymes involved in this process are yet to be fully identified .

Cellular Effects

Metolachlor has been observed to have effects on various types of cells. For instance, even at very low concentrations, metolachlor could cause the cell wall to separate from the cell membrane of rice . At higher concentrations, the entire cell can be damaged .

Molecular Mechanism

The molecular mechanism of metolachlor, and by extension this compound, involves the inhibition of the formation of very long chain fatty acids . This inhibition disrupts normal seedling shoot growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound, as a metabolite of metolachlor, has been observed to degrade over time . The degradation efficiency of metolachlor was found to be accelerated by 98% in microbial fuel cell experiments .

Metabolic Pathways

Metolachlor is metabolized in a complex, multi-step process that involves several metabolic enzymes . The metabolic pathway for S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .

Transport and Distribution

Metolachlor, the parent compound, is known to be transported along the cytoskeleton to its ultimate destination in the cell .

Subcellular Localization

The parent compound metolachlor is known to be localized in specific cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Metolachlor mercapturate can be synthesized by reacting metolachlor with N-acetylcysteine. The reaction typically involves dissolving metolachlor and N-acetylcysteine in pyridine and incubating the mixture at room temperature for 24 hours. The resulting product is then purified using solid-phase extraction techniques .

Industrial Production Methods: The use of solid-phase extraction and high-performance liquid chromatography (HPLC) is common for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: Metolachlor mercapturate primarily undergoes hydrolytic and reductive dechlorination reactions. These reactions are facilitated by microbial degradation in the environment, particularly in soil and water .

Common Reagents and Conditions:

    Hydrolytic Reactions: Water and microbial enzymes are the primary agents.

    Reductive Dechlorination: Reducing agents and microbial activity play a crucial role.

Major Products Formed: The major products formed from the degradation of this compound include various hydrolyzed and dechlorinated metabolites .

Comparison with Similar Compounds

    Alachlor Mercapturate: A metabolite of alachlor, another chloroacetanilide herbicide.

    Acetochlor Mercapturate: A metabolite of acetochlor, used similarly to metolachlor.

Comparison: Metolachlor mercapturate is unique in its specific formation from metolachlor and its distinct degradation products. While alachlor and acetochlor mercapturates share similar metabolic pathways, the specific environmental and biological impacts of this compound are unique due to its distinct chemical structure and reactivity .

Properties

IUPAC Name

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFXMEPCHCUHDE-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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